3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound features a unique triazoloquinazoline core, which is known for its diverse biological activities
Mechanism of Action
Target of action
Compounds containing a triazole ring, like “3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline”, are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds . .
Mode of action
The mode of action would depend on the specific targets of “this compound”. Triazole compounds can inhibit enzyme activity, block receptor signaling, or interfere with protein synthesis, among other actions .
Biochemical pathways
Without specific information on the targets and mode of action of “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds in general can impact a wide range of pathways due to their diverse targets .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to cell death, depending on the context .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction with enzymes and receptors allows them to participate in various biochemical reactions .
Cellular Effects
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given the known properties of triazole compounds, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction involving an azide and an alkyne. This step often requires a copper(I) catalyst under mild conditions.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazoloquinazoline intermediate.
Hydrazino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, forming azo or azoxy derivatives.
Reduction: Reduction reactions can target the triazole ring or the quinazoline core, leading to partially or fully reduced products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions, while electrophilic substitutions may require catalysts like aluminum chloride.
Major Products
Oxidation: Azo and azoxy derivatives.
Reduction: Partially or fully reduced triazoloquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline
- 3-(4-Methylphenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline
- 3-(4-Methoxyphenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline
Uniqueness
3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline stands out due to the presence of the fluorophenyl group, which enhances its lipophilicity and metabolic stability. This fluorine substitution can significantly impact the compound’s biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN6/c16-10-7-5-9(6-8-10)13-15-18-14(19-17)11-3-1-2-4-12(11)22(15)21-20-13/h1-8H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQFMNXFJVSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)F)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.